Mal-amido-PEG4-TFP ester
Overview
Description
Mal-amido-PEG4-TFP ester is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols, while the TFP ester can react with primary amine groups. This compound is known for its hydrophilic PEG chains, which increase the water solubility of a compound in aqueous media .
Mechanism of Action
Target of Action
The primary targets of Mal-amido-PEG4-TFP ester are thiols and primary amine groups . The compound contains a maleimide group that is reactive with thiols, specifically between pH 6.5 and 7.5 . The TFP ester end group can react with primary amine groups .
Mode of Action
This compound interacts with its targets through chemical reactions . The maleimide group in the compound reacts with thiols to form a stable thioether bond . On the other hand, the TFP ester reacts with primary amine groups . These reactions allow for the site-specific conjugation of the compound to proteins .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the proteins it is conjugated to. By reacting with thiols and primary amine groups, the compound can modify proteins and potentially alter their function . .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG linker . The hydrophilic PEG chains increase the water solubility of the compound, which can enhance its bioavailability . Longer PEG chains have improved water solubility relative to shorter PEG chains .
Result of Action
The result of this compound’s action is the conjugation of the compound to proteins . This can lead to changes in the proteins’ function, potentially influencing cellular processes . The exact molecular and cellular effects would depend on the specific proteins that the compound is conjugated to.
Action Environment
The action of this compound is influenced by the pH of the environment . The maleimide group in the compound is reactive with thiols specifically between pH 6.5 and 7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Mal-amido-PEG4-TFP ester plays a significant role in biochemical reactions due to its ability to form bio-conjugates . The Maleimides group in this compound is reactive with thiols between pH 6.5 and 7.5 . This allows it to interact with enzymes, proteins, and other biomolecules containing thiol groups, forming stable thioether bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . As a linker in PROTACs, this compound can influence cell function by enabling the degradation of specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. The TFP ester end group can react with primary amine groups , facilitating the attachment of the linker to a target protein. Meanwhile, the maleimide group can form stable bonds with thiols , allowing the attachment of an E3 ligase ligand. This dual functionality enables the formation of PROTACs that can recruit an E3 ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .
Metabolic Pathways
The metabolic pathways involving this compound are related to its role in the formation of PROTACs
Subcellular Localization
The subcellular localization of this compound is likely to depend on the specific PROTACs it forms part of Its localization can influence its activity or function, potentially affecting the efficacy of the PROTACs
Preparation Methods
Synthetic Routes and Reaction Conditions
The maleimide group reacts with thiols between pH 6.5 and 7.5, while the TFP ester reacts with primary amine groups .
Industrial Production Methods
Industrial production of Mal-amido-PEG4-TFP ester typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of solvents like DMSO, DCM, and DMF, and the product is often stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG4-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiols to form thioether bonds
Common Reagents and Conditions
Reagents: Primary amines, thiols.
Conditions: pH 6.5-7.5 for maleimide-thiol reactions; pH 7.5-8.0 for TFP-amine reactions .Major Products
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Amide Bonds: Formed from the reaction of TFP ester with primary amines
Scientific Research Applications
Mal-amido-PEG4-TFP ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of various compounds.
Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of hydrogels and other materials for biomedical applications .
Comparison with Similar Compounds
Mal-amido-PEG4-TFP ester is unique due to its specific combination of maleimide and TFP ester groups. Similar compounds include:
- Mal-amido-PEG2-TFP ester
- Mal-amido-PEG8-TFP ester
- Mal-amido-PEG12-TFP ester
- Mal-amido-PEG24-TFP ester These compounds differ in the length of the PEG chain, which affects their solubility and reactivity .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZRDWRFDOPKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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